3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide
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Description
3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C26H22FN5O3S2 and its molecular weight is 535.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Alagarsamy et al. (2016) detailed the synthesis of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazides through a multi-step reaction process. This synthesis highlights the potential for generating a wide variety of quinazolinone derivatives with potential antimicrobial properties. The study found that certain derivatives exhibited significant antimicrobial activity against selective gram-positive and gram-negative bacteria, suggesting their potential utility in developing new antimicrobial agents Alagarsamy et al., 2016.
Antitumor and Monoamine Oxidase Inhibition
Markosyan et al. (2008) explored the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl-and phenethylisothiocyanates, leading to the formation of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines. These compounds were found to inhibit brain monoamine oxidase (MAO) activity and showed moderate antitumor activities against certain mouse tumors. The findings indicate the potential for these compounds in developing therapies targeting cancer and neurological disorders Markosyan et al., 2008.
Antibacterial Activity and Molecular Docking Studies
A study by Mood et al. (2022) focused on the synthesis of substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates, which were evaluated for their in vitro antibacterial activity and molecular docking studies. Some of these newly synthesized compounds demonstrated excellent growth inhibition activity compared to commercial standards like penicillin-G and streptomycin. This suggests their potential application in developing new antibacterial agents Mood et al., 2022.
Antioxidant Properties and Biological Activity
Aleksanyan and Hambardzumyan (2014) reported on the synthesis of sulfur-containing quinoline derivatives, emphasizing their antioxidant properties and potential use in anti-stress therapy. These compounds, due to their unique structural features, could serve as potential candidates for further exploration in various therapeutic areas, including stress management and antioxidant therapy Aleksanyan & Hambardzumyan, 2014.
Properties
IUPAC Name |
3-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3S2/c27-18-8-2-4-10-20(18)29-23(34)15-37-26-31-19-9-3-1-7-17(19)24-30-21(25(35)32(24)26)11-12-22(33)28-14-16-6-5-13-36-16/h1-10,13,21H,11-12,14-15H2,(H,28,33)(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLWJVBSLDMMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=CC=C4F)CCC(=O)NCC5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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